2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide
Description
Properties
IUPAC Name |
2-methoxy-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c1-9-7-8-11-13(18-21-15(11)16-9)17-14(19)10-5-3-4-6-12(10)20-2/h3-8H,1-2H3,(H,17,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APIZGGSHYJUZTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide typically involves multi-step organic synthesis. One common method includes the following steps:
Formation of the isoxazole ring: This can be achieved through a cyclization reaction involving appropriate precursors such as nitriles and hydroxylamines under acidic or basic conditions.
Pyridine ring formation: The isoxazole ring can be fused with a pyridine ring through a series of condensation reactions.
Methoxy group introduction: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide in the presence of a base.
Benzamide formation: The final step involves the coupling of the isoxazolo[5,4-b]pyridine derivative with a benzoyl chloride derivative under basic conditions to form the benzamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.
Chemical Reactions Analysis
Types of Reactions
2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The benzamide moiety can be reduced to an amine under hydrogenation conditions.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas are common.
Substitution: Halogenating agents like bromine or chlorinating agents can be used for electrophilic substitution, while nucleophiles like amines or thiols can be used for nucleophilic substitution.
Major Products
Oxidation: Formation of hydroxyl or carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.
Industry: Used in the development of new materials and as a precursor in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are often elucidated through detailed biochemical studies.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural, physicochemical, and functional differences between 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide and related benzamide derivatives:
Table 1: Comparative Analysis of Benzamide Derivatives
Structural and Functional Insights
Core Heterocycle Differences :
- The target compound’s isoxazolo[5,4-b]pyridine core differs from the pyrazolo[3,4-b]pyridine in 7e and 7b. The isoxazole ring (O and N) may enhance metabolic stability compared to the pyrazole (two N atoms), as oxygen’s electronegativity influences hydrogen bonding and solubility .
- Substituent Effects :
- The 6-methyl group in the target compound vs.
- The 2-methoxybenzamide moiety is conserved in the target compound and 7e, but replaced with a 2-(trifluoromethyl)phenyl group in 314055-35-1 . The CF₃ group increases lipophilicity, which may enhance membrane permeability but reduce aqueous solubility.
Physicochemical Properties :
- The target compound’s molecular weight (326.31 g/mol) is higher than 7e (296.32 g/mol) due to the isoxazole ring’s oxygen atom and additional methyl group.
- Melting points for benzamide derivatives correlate with crystallinity; the absence of data for the target compound suggests further experimental characterization is needed.
Synthetic Pathways: 7b and 7e were synthesized via benzoyl chloride coupling to aminopyrazolopyridine precursors in dichloromethane with triethylamine . A similar approach may apply to the target compound, substituting isoxazolo[5,4-b]pyridin-3-amine.
Biological Activity
2-Methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular formula is C₁₄H₁₄N₂O₂, which includes a methoxy group, an isoxazole moiety, and a benzamide functional group. This article reviews the biological activity of this compound, focusing on its interactions with various biological targets and its potential therapeutic applications.
Research indicates that this compound acts as a small molecule probe that stabilizes specific proteins involved in cellular processes. This stabilization is particularly relevant in the context of neurodegenerative diseases, where the modulation of biological pathways related to neuronal survival and function is crucial.
Binding Affinity Studies
Binding affinity studies have shown that this compound interacts with various biological targets. Techniques such as surface plasmon resonance (SPR) and fluorescence resonance energy transfer (FRET) have been employed to elucidate these binding interactions at the molecular level. Preliminary findings suggest that this compound may stabilize certain protein conformations critical for their function in cellular pathways.
Comparative Analysis with Similar Compounds
The following table summarizes compounds structurally similar to this compound, highlighting their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Isopropylisoxazole-3-carboxamide | Isoxazole ring with carboxamide | Neuroprotective effects |
| N-(3-Chloro-4-fluorophenyl)isoxazole-3-carboxamide | Chlorine and fluorine substitutions | Anticancer properties |
| 4-Methylisoxazole derivatives | Methyl substitution on isoxazole | Enhanced stability in plasma |
Uniqueness : The combination of a methoxy group with an isoxazole-pyridine framework distinguishes this compound from these compounds, potentially influencing its binding characteristics and biological effects.
Neuroprotective Effects
A study investigating the neuroprotective effects of related compounds found that those with similar structural motifs exhibited significant activity against neuronal cell death induced by oxidative stress. The research indicated that modifications to the benzamide structure could enhance neuroprotective properties, suggesting potential for this compound in treating neurodegenerative diseases .
Antiproliferative Activity
In another investigation focused on antiproliferative activity, derivatives of benzamides were tested against various cancer cell lines. It was found that compounds with similar structural features demonstrated selective cytotoxicity against MCF-7 breast cancer cells. The IC₅₀ values for these compounds ranged from 1.2 to 5.3 µM, indicating promising potential for further development as anticancer agents .
Q & A
Q. What are the optimal synthetic routes for 2-methoxy-N-(6-methylisoxazolo[5,4-b]pyridin-3-yl)benzamide?
A multi-step synthesis is typically employed, starting with the preparation of the isoxazolopyridine core. For example, 6-methylisoxazolo[5,4-b]pyridin-3-amine (CAS: 1082842-68-9) can be synthesized via cyclization reactions, followed by coupling with 2-methoxybenzoyl chloride. Key reagents include potassium thiocyanate and acyl chlorides, with acetone or DMF as solvents. Characterization via -NMR, -NMR, IR, and mass spectrometry is essential to confirm structural integrity .
Q. How can the compound’s purity and structural identity be validated?
High-resolution mass spectrometry (HRMS) and elemental analysis (CHNS) are critical for purity assessment. X-ray crystallography using programs like SHELXL (for small-molecule refinement) can resolve crystal structures, while spectroscopic methods (e.g., -NMR chemical shifts for aromatic protons and methoxy groups) confirm functional groups. Differential scanning calorimetry (DSC) may assess thermal stability .
Q. What analytical techniques are suitable for quantifying the compound in biological matrices?
Reverse-phase HPLC with UV/Vis detection (e.g., C18 columns, acetonitrile/water mobile phases) is widely used. For higher sensitivity, LC-MS/MS with electrospray ionization (ESI) is preferred. Calibration curves should be validated for linearity (R > 0.99) and precision (%RSD < 5%) .
Advanced Research Questions
Q. What experimental models are appropriate for studying the compound’s biological activity?
In vitro assays include enzyme inhibition studies (e.g., sirtuin activity via fluorometric assays) and cell-based models (e.g., cancer cell lines for antiproliferative effects using MTT assays). In vivo models may involve rodent studies for pharmacokinetics (PK) and toxicity profiling. Orthogonal assays (e.g., SPR for binding affinity) are recommended to confirm target engagement .
Q. How can researchers address conflicting data in reported biological activities?
Discrepancies may arise from assay conditions (e.g., pH, temperature) or cellular context. Systematic replication under standardized protocols (e.g., ATP concentration in kinase assays) is critical. Use of isogenic cell lines or knockout models can isolate target-specific effects. Meta-analysis of dose-response curves (IC, EC) across studies helps identify outliers .
Q. What strategies are effective for elucidating the compound’s mechanism of action?
Target deconvolution via chemical proteomics (e.g., affinity pull-down with biotinylated analogs) or CRISPR-Cas9 screening can identify interacting proteins. Molecular docking (using software like AutoDock Vina) predicts binding modes, while mutagenesis studies validate critical residues. For example, BTK inhibitors require validation via phosphorylation assays .
Q. How should researchers design toxicity and safety profiling studies?
In vitro cytotoxicity (e.g., HepG2 cells for hepatic toxicity) and genotoxicity (Ames test) are foundational. In vivo acute toxicity studies (OECD Guideline 423) in rodents assess LD and organ-specific effects. Histopathology and serum biomarkers (ALT, AST) are critical endpoints. Metabolite identification (via LC-HRMS) screens for reactive intermediates .
Q. What challenges exist in formulating the compound for in vivo studies?
Poor aqueous solubility is a common issue. Strategies include co-solvents (e.g., PEG-400), nanoemulsions, or cyclodextrin complexes. Pharmacokinetic studies should monitor bioavailability (%F) and half-life (t). Stability testing under physiological conditions (e.g., simulated gastric fluid) ensures compound integrity .
Methodological Considerations
Q. How can crystallographic data resolve structural ambiguities?
Single-crystal X-ray diffraction (SCXRD) with SHELX programs (e.g., SHELXL for refinement) provides atomic-level resolution. Key parameters include R-factor (< 5%) and bond-length/angle accuracy. For unstable crystals, cryo-cooling (100 K) or synchrotron radiation may improve data quality .
Q. What computational tools are recommended for SAR (Structure-Activity Relationship) studies?
Density Functional Theory (DFT) calculations (e.g., Gaussian 16) optimize geometries and predict electronic properties. QSAR models (using MOE or Schrödinger) correlate substituent effects with activity. Molecular dynamics simulations (GROMACS) explore protein-ligand interactions over time .
Q. How can metabolic pathways be characterized preclinically?
Incubation with liver microsomes (human/rodent) identifies Phase I metabolites (oxidation, hydrolysis). LC-HRMS detects glucuronidation (Phase II) products. CYP450 inhibition assays (e.g., fluorogenic substrates) assess metabolic stability. In silico tools (Meteor Nexus) predict likely metabolites .
Data Analysis and Reproducibility
Q. What statistical methods ensure robustness in biological assays?
ANOVA with post-hoc tests (e.g., Tukey’s HSD) compares treatment groups. For dose-response data, nonlinear regression (GraphPad Prism) calculates IC values. Replicates (n ≥ 3) and blinded analyses minimize bias. Public datasets (ChEMBL) provide benchmarking .
Q. How can researchers ensure reproducibility in synthetic protocols?
Detailed reporting of reaction conditions (e.g., inert atmosphere, moisture sensitivity) is critical. Intermediate characterization (e.g., -NMR) confirms stepwise purity. Collaborative trials (e.g., round-robin testing) validate scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
